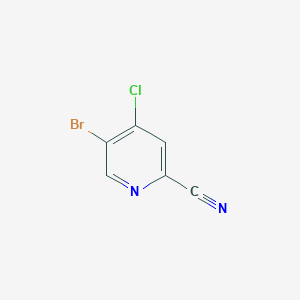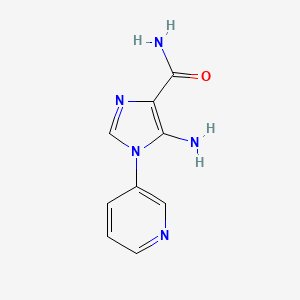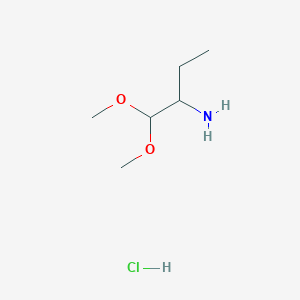![molecular formula C10H7FN2O3S B1447050 3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one CAS No. 1710439-51-2](/img/structure/B1447050.png)
3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one
Vue d'ensemble
Description
The compound “3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . The molecule also contains a fluoro-substituted nitrophenyl group .
Applications De Recherche Scientifique
Synthesis and Applications in Organic Chemistry
Research in organic synthesis often focuses on developing efficient, scalable methods for producing intermediates and final compounds with potential applications in medicinal chemistry, materials science, and other areas. For example, Qiu et al. (2009) explored a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory drugs, highlighting the importance of developing cost-effective and environmentally friendly synthetic routes for compounds with fluorine and nitro groups (Qiu et al., 2009).
Chemosensors Development
Fluorophores and chemosensors utilize specific functional groups to detect ions or molecules. Roy (2021) reviewed the use of 4-Methyl-2,6-diformylphenol-based compounds as chemosensors, demonstrating the utility of compounds with specific structural features for sensing applications. This suggests that compounds like "3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one" could potentially be explored for similar applications, given their unique structural motifs (Roy, 2021).
Pharmacological Research
The review by Singh et al. (2022) on 2,4‐Thiazolidinediones highlights the structural versatility of thiazolidinedione derivatives in developing antimicrobial, anticancer, and antidiabetic agents. This underscores the potential of thiazol-containing compounds, similar to the molecule , in pharmacological research (Singh et al., 2022).
Advanced Materials Development
Functional groups such as fluoro and nitro are integral in designing materials for optoelectronics. Lipunova et al. (2018) discussed the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems for creating novel optoelectronic materials. This suggests potential research avenues for compounds like "3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one" in material science, especially in the development of luminescent materials or organic light-emitting diodes (OLEDs) (Lipunova et al., 2018).
Propriétés
IUPAC Name |
3-[(5-fluoro-2-nitrophenyl)methyl]-1,3-thiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O3S/c11-8-1-2-9(13(15)16)7(5-8)6-12-3-4-17-10(12)14/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMPCRURFDHKFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN2C=CSC2=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[1-(Morpholin-4-yl)cyclopropyl]methanamine](/img/structure/B1446981.png)






